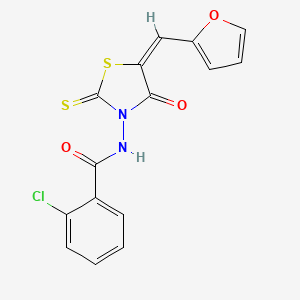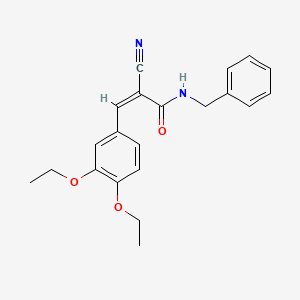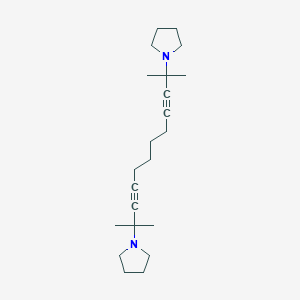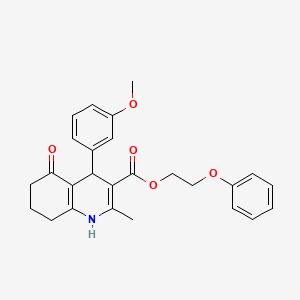
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, a furan ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide typically involves the condensation of 2-chlorobenzoyl chloride with 2-furylmethylene-4-oxo-2-thioxo-1,3-thiazolidine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then refluxed in an appropriate solvent like dichloromethane or chloroform to obtain the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines (NH3) or thiols (RSH) in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced thiazolidinone derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structure and reactivity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Material Science: Its derivatives are explored for use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide involves its interaction with various molecular targets. The thiazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-(2-(2-(2-furylmethylene)hydrazino)-2-oxoethyl)benzamide
- 2-Chloro-N-{3-[2-(2-furylmethylene)hydrazino]-3-oxopropyl}benzamide
Uniqueness
2-Chloro-N-(5-(2-furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)benzamide is unique due to the presence of the thiazolidinone ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this ring structure or have different substituents .
Propriétés
Formule moléculaire |
C15H9ClN2O3S2 |
|---|---|
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
2-chloro-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C15H9ClN2O3S2/c16-11-6-2-1-5-10(11)13(19)17-18-14(20)12(23-15(18)22)8-9-4-3-7-21-9/h1-8H,(H,17,19)/b12-8+ |
Clé InChI |
QFGICOMQJKEBGY-XYOKQWHBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=CO3)SC2=S)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Thieno[2,3-d][1,3]thiazin-4-one, 2-amino-5,6-dimethyl-](/img/structure/B11678708.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11678716.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678719.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11678733.png)
![3-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11678748.png)
![(5Z)-5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678755.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11678767.png)
![1-(3,4-dichlorobenzyl)-3,3-dimethyl-4-[(3-methylphenyl)carbonyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11678780.png)

![(5E)-5-[(5-bromofuran-2-yl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11678797.png)


![(5Z)-5-(5-bromo-2-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678814.png)
